molecular formula C16H21NO4 B1374361 Benzyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate CAS No. 143521-34-0

Benzyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate

Cat. No.: B1374361
CAS No.: 143521-34-0
M. Wt: 291.34 g/mol
InChI Key: AVPACNKLAMEXRE-UHFFFAOYSA-N
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Description

Benzyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate is a compound that features a cyclopropane ring substituted with a benzyl group and a tert-butoxycarbonyl (Boc) protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by the introduction of the Boc-protected amino group. One common method involves the use of benzyl glycinate as a starting material, which is alkylated with 1-bromo-2-chloroethane in an alkaline medium. The resulting intermediate is then subjected to hydrolysis and subsequent Boc protection to yield the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst selection, to achieve high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be employed to modify the cyclopropane ring or the benzyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl group or the Boc-protected amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzyl alcohol or benzaldehyde derivatives, while reduction could produce cyclopropane derivatives with modified substituents.

Scientific Research Applications

Benzyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of novel organic compounds.

    Biology: Investigated for its potential as a bioactive molecule, particularly in the study of enzyme inhibitors and receptor ligands.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Benzyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate involves its interaction with molecular targets through its functional groups. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical pathways. The cyclopropane ring provides conformational rigidity, which can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate: Similar in structure but with a cyclohexane ring instead of a cyclopropane ring.

    1-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid: Lacks the benzyl group but retains the Boc-protected amino group and cyclopropane ring.

Uniqueness

Benzyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate is unique due to the presence of both the benzyl group and the Boc-protected amino group on a cyclopropane ring

Properties

IUPAC Name

benzyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-15(2,3)21-14(19)17-16(9-10-16)13(18)20-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPACNKLAMEXRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
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Benzyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
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Benzyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate

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